molecular formula C12H19N5 B11731619 N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine

N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine

Cat. No.: B11731619
M. Wt: 233.31 g/mol
InChI Key: VAWPIDFDPLKAHR-UHFFFAOYSA-N
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Description

N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine is a heterocyclic compound that features two pyrazole rings Pyrazoles are known for their diverse pharmacological properties and are often used as building blocks in the synthesis of more complex molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine typically involves the reaction of 1,3-dimethyl-1H-pyrazole-5-carbaldehyde with isopropylamine under suitable conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the need for manual intervention and improve overall efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrazole rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles such as halides, amines, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole N-oxides, while reduction can produce pyrazoline derivatives. Substitution reactions can lead to a wide range of functionalized pyrazole compounds.

Scientific Research Applications

N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of advanced materials with specific properties, such as catalysts and sensors.

Mechanism of Action

The mechanism of action of N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular functions and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethyl-1H-pyrazole: A simpler pyrazole derivative with similar structural features.

    1-Isopropyl-1H-pyrazole: Another pyrazole derivative with an isopropyl group.

    3,5-Dimethyl-1H-pyrazole: A related compound with methyl groups at positions 3 and 5 of the pyrazole ring.

Uniqueness

N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine is unique due to the presence of two pyrazole rings and the specific arrangement of substituents. This structural complexity can lead to distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H19N5

Molecular Weight

233.31 g/mol

IUPAC Name

N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-propan-2-ylpyrazol-4-amine

InChI

InChI=1S/C12H19N5/c1-9(2)17-8-11(6-14-17)13-7-12-5-10(3)15-16(12)4/h5-6,8-9,13H,7H2,1-4H3

InChI Key

VAWPIDFDPLKAHR-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)CNC2=CN(N=C2)C(C)C)C

Origin of Product

United States

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